molecular formula C16H10Br2N4O3S B13919769 ThrRS-IN-2

ThrRS-IN-2

Cat. No.: B13919769
M. Wt: 498.2 g/mol
InChI Key: STQRBLRCVJUJOG-FBCYGCLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ThrRS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:

    Formation of the Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as bromine, nitro, and sulfonamide groups through substitution reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

ThrRS-IN-2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Mechanism of Action

ThrRS-IN-2 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from attaching threonine to its corresponding tRNA, disrupting protein synthesis. The molecular targets and pathways involved include the enzyme’s active site and the subsequent steps in the protein synthesis pathway .

Properties

Molecular Formula

C16H10Br2N4O3S

Molecular Weight

498.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+

InChI Key

STQRBLRCVJUJOG-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-]

Origin of Product

United States

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